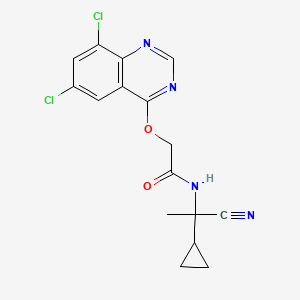
N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer, including lymphoma and leukemia. The compound has shown promising results in preclinical studies, and its synthesis, mechanism of action, and potential applications are currently being investigated.
Mécanisme D'action
N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide works by inhibiting the activity of several key enzymes involved in cancer cell growth and survival. Specifically, the compound targets the Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K) enzymes, which are known to be important in the development and progression of several types of cancer.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its inhibitory effects on BTK and PI3K, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide is its specificity for BTK and PI3K, which makes it a potentially valuable tool for studying the role of these enzymes in cancer cell growth and survival. However, the compound's efficacy and safety in humans are still being investigated, and further studies will be needed to determine its potential limitations and side effects.
Orientations Futures
There are several potential future directions for research involving N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide. One area of interest is the development of combination therapies that include N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide and other targeted inhibitors. Another potential direction is the investigation of N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide in combination with immunotherapy agents, which may have synergistic effects in the treatment of cancer. Additionally, further studies will be needed to determine the safety and efficacy of N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide in clinical trials, and to identify potential biomarkers that may predict response to the compound.
Méthodes De Synthèse
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide involves several steps, including the reaction of 6,8-dichloroquinazoline-4-amine with ethyl 2-bromoacetate to form 2-(6,8-dichloroquinazolin-4-yl)oxyacetic acid ethyl ester. This intermediate is then reacted with 1-cyano-1-cyclopropane carboxylic acid to form the final product, N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide.
Applications De Recherche Scientifique
N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide has been shown to be effective against a variety of cancer cell lines in preclinical studies, including those associated with lymphoma and leukemia. The compound has been shown to inhibit the activity of several important signaling pathways involved in cancer cell growth and survival, including the B-cell receptor and PI3K pathways.
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(6,8-dichloroquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O2/c1-16(7-19,9-2-3-9)22-13(23)6-24-15-11-4-10(17)5-12(18)14(11)20-8-21-15/h4-5,8-9H,2-3,6H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIOMQMNRLKLSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)COC2=NC=NC3=C2C=C(C=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-1-cyclopropylethyl)-2-[(6,8-dichloroquinazolin-4-YL)oxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


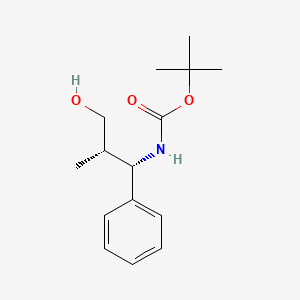
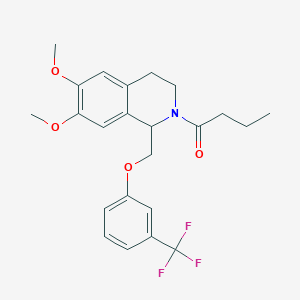

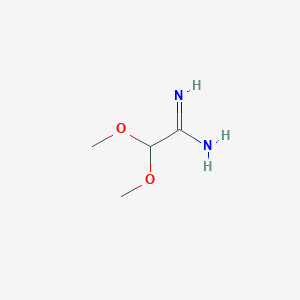

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-morpholinopropyl)acetamide](/img/structure/B2778691.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone](/img/structure/B2778692.png)
![1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2778694.png)
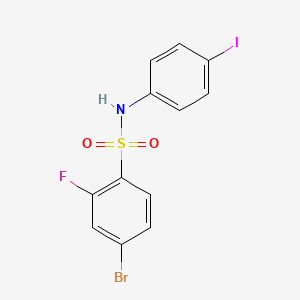
![5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2778700.png)

![2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2778702.png)
